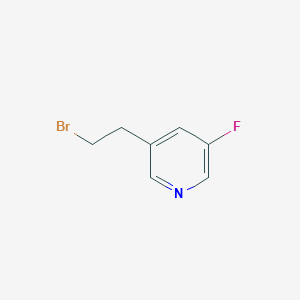3-(2-Bromoethyl)-5-fluoropyridine
CAS No.:
Cat. No.: VC13408083
Molecular Formula: C7H7BrFN
Molecular Weight: 204.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7BrFN |
|---|---|
| Molecular Weight | 204.04 g/mol |
| IUPAC Name | 3-(2-bromoethyl)-5-fluoropyridine |
| Standard InChI | InChI=1S/C7H7BrFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
| Standard InChI Key | LHWJPTIFVPAZDY-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1F)CCBr |
| Canonical SMILES | C1=C(C=NC=C1F)CCBr |
Introduction
Structural Identification and Chemical Properties
Molecular Characterization
The molecular formula of 3-(2-Bromoethyl)-5-fluoropyridine is C₇H₇BrFN, with a molecular weight of 202.97 g/mol. Key structural features include:
-
A pyridine ring substituted with fluorine at position 5.
-
A 2-bromoethyl (-CH₂CH₂Br) group at position 3.
The compound’s InChIKey (RHORIPVIIQCCII-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration .
Physicochemical Properties
While experimental data for this compound is sparse, properties can be extrapolated from analogs:
The electron-withdrawing fluorine and bromoethyl groups influence reactivity, enhancing susceptibility to nucleophilic substitution at the brominated ethyl chain .
Synthetic Pathways
Direct Alkylation of Fluoropyridine
A plausible route involves alkylation of 5-fluoropyridine with 1,2-dibromoethane:
-
Friedel-Crafts Alkylation:
-
Grignard Reagent Approach:
Bromination of Ethyl-Substituted Precursors
An alternative method involves brominating 3-vinyl-5-fluoropyridine:
-
Hydrobromination of the vinyl group using HBr in acetic acid.
-
Radical bromination with N-bromosuccinimide (NBS) under UV light .
Reactivity and Applications
Nucleophilic Substitution
The bromoethyl group undergoes facile nucleophilic substitution, enabling diverse derivatization:
-
Amine Coupling: Reaction with primary/secondary amines yields ethylamine-linked pyridines, valuable in drug discovery (e.g., kinase inhibitors) .
-
Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids facilitates biaryl synthesis, relevant to OLED materials .
Elimination Reactions
Dehydrohalogenation with strong bases (e.g., KOtBu) generates 3-vinyl-5-fluoropyridine, a precursor for polymers and ligands .
Pharmaceutical Intermediates
-
Anticancer Agents: The bromoethyl group serves as an alkylating agent in prodrugs targeting DNA .
-
Neurotransmitter Modulators: Structural analogs are used in mGlu5 receptor positive allosteric modulators (PAMs) .
Industrial and Research Significance
Scalability Challenges
-
Purification Issues: Column chromatography is often required due to byproduct formation during alkylation .
-
Cost Drivers: High purity (>98%) batches are expensive, limiting large-scale adoption .
Emerging Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume